molecular formula C9H11NO2 B1267859 2-Amino-4'-methoxyacetophenone CAS No. 40513-43-7

2-Amino-4'-methoxyacetophenone

Cat. No.: B1267859
CAS No.: 40513-43-7
M. Wt: 165.19 g/mol
InChI Key: CNYAWQABGNEMFC-UHFFFAOYSA-N
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Description

2-Amino-4’-methoxyacetophenone is an organic compound with the molecular formula C9H11NO2. It is a white crystalline solid that is soluble in alcohol and chloroform but insoluble in water. This compound is known for its aromatic fragrance and is used as an organic building block in various chemical syntheses .

Scientific Research Applications

2-Amino-4’-methoxyacetophenone has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and polymers.

Mechanism of Action

Target of Action

It is known to be an organic building block , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

It’s known that similar compounds can react with nucleophiles like nitrogen . This suggests that 2-Amino-4’-methoxyacetophenone might interact with its targets through nucleophilic reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s worth noting that both primary and secondary metabolites can share common biochemical pathways . As an organic building block, 2-Amino-4’-methoxyacetophenone could potentially influence a variety of biochemical pathways.

Result of Action

It’s known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Safety and Hazards

2-Amino-4’-methoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Future Directions

The future directions of 2-Amino-4’-methoxyacetophenone were not explicitly mentioned in the search results .

Biochemical Analysis

Biochemical Properties

2-Amino-4’-methoxyacetophenone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of these compounds through nucleophilic addition reactions. The amino group in 2-Amino-4’-methoxyacetophenone acts as a nucleophile, attacking the carbonyl carbon of aldehydes and ketones to form stable oximes and hydrazones . These interactions are crucial in various biochemical pathways, including those involved in the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

2-Amino-4’-methoxyacetophenone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, it has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . Additionally, 2-Amino-4’-methoxyacetophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of 2-Amino-4’-methoxyacetophenone involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. For instance, it can form reversible complexes with carbonyl-containing biomolecules, leading to the formation of oximes and hydrazones . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function. The binding interactions of 2-Amino-4’-methoxyacetophenone are primarily driven by its amino and methoxy groups, which facilitate nucleophilic attacks on electrophilic centers in target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4’-methoxyacetophenone can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to extreme temperatures or prolonged storage . Over time, the degradation products of 2-Amino-4’-methoxyacetophenone may influence its biochemical activity, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including gene expression and enzyme activity, even after prolonged exposure.

Dosage Effects in Animal Models

The effects of 2-Amino-4’-methoxyacetophenone vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-Amino-4’-methoxyacetophenone can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of 2-Amino-4’-methoxyacetophenone in various applications.

Metabolic Pathways

2-Amino-4’-methoxyacetophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound can undergo oxidative and reductive transformations, leading to the formation of different metabolic intermediates . These metabolic pathways are essential for the compound’s detoxification and elimination from the body. Additionally, 2-Amino-4’-methoxyacetophenone can influence the levels of specific metabolites, thereby affecting the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, 2-Amino-4’-methoxyacetophenone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 2-Amino-4’-methoxyacetophenone can accumulate in specific compartments, depending on its chemical properties and interactions with cellular components. The distribution of the compound within tissues can influence its overall biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Amino-4’-methoxyacetophenone is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects The localization of 2-Amino-4’-methoxyacetophenone within these compartments can influence its activity and function, as well as its interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4’-methoxyacetophenone can be synthesized through several methods. One common method involves the reaction of acetophenone with ethyl benzoate, followed by amination and methoxylation using ammonia and formaldehyde . The reaction conditions typically involve:

    Temperature: Moderate temperatures around 50-70°C.

    Solvents: Alcohols like methanol or ethanol.

    Catalysts: Acidic or basic catalysts depending on the specific reaction step.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4’-methoxyacetophenone often involves large-scale batch reactors where the reactants are combined under controlled conditions. The process includes:

    Raw Materials: Acetophenone, ethyl benzoate, ammonia, and formaldehyde.

    Reaction Vessels: Stainless steel reactors with temperature and pressure control.

    Purification: Crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’-methoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of amines and alcohols.

    Substitution: Halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

2-Amino-4’-methoxyacetophenone can be compared with other similar compounds such as:

    2-Aminoacetophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

    4’-Methoxyacetophenone: Lacks the amino group, affecting its biological activity and applications.

    2-Amino-4’-bromoacetophenone:

These comparisons highlight the unique combination of functional groups in 2-Amino-4’-methoxyacetophenone, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYAWQABGNEMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328649
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40513-43-7
Record name 2-Amino-4'-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium on carbon (10 wt %, 1.67 g, 1.57 mmol) was added to a solution of 2-azido-1-[4-(methyloxy)phenyl]ethanone (3.0 g, 15.69 mmol) and hydrochloric acid (6.62 mL, 78 mmol) in CH3OH (90 mL) under nitrogen, and the reaction mixture was stirred under hydrogen overnight at 25° C. The mixture was filtered, washed by EtOAc (150 mL), and concentrated to afford an HCl salt of the title compound (3.0 g) as a yellow solid. LC-MS (ES) m/z=166 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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